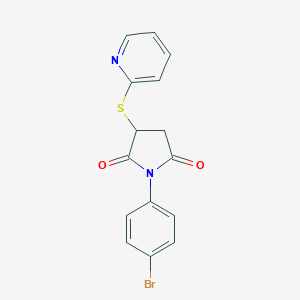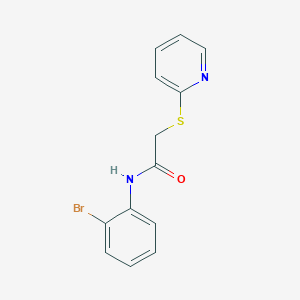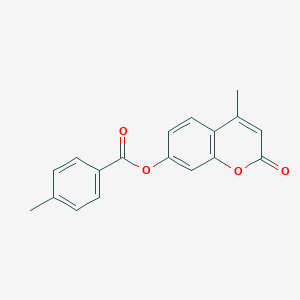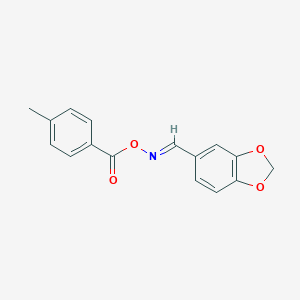
N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide is a chemical compound that has gained significant attention in scientific research. It is a member of the acrylamide family, which has been widely studied due to its diverse applications in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide has been widely studied for its potential applications in various scientific fields. It has been shown to possess anti-cancer, anti-inflammatory, and anti-tumor properties. It has also been investigated for its potential use as a fluorescent probe in biological imaging and as a ligand for metal ion detection.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide is not fully understood. However, it has been suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and induce apoptosis in cancer cells. It has also been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide has several advantages as a research tool. It is easy to synthesize, has a low toxicity profile, and possesses potent anti-cancer and anti-inflammatory properties. However, its limitations include its poor solubility in water, which may limit its use in certain biological assays. It also requires further investigation to fully understand its mechanism of action and potential applications.
Orientations Futures
For research on N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide include investigating its potential use as a therapeutic agent for cancer and inflammatory diseases. It may also be explored as a fluorescent probe for biological imaging and as a ligand for metal ion detection. Further studies are needed to fully elucidate its mechanism of action and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to optimize its use as a research tool and therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide involves the reaction of 4-chlorobenzylamine with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography or recrystallization to obtain the pure compound.
Propriétés
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-2-22-17-10-5-14(6-11-17)7-12-18(21)20-13-15-3-8-16(19)9-4-15/h3-12H,2,13H2,1H3,(H,20,21)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDZLWDMYTMLX-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B371305.png)

![ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B371307.png)


![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)
![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)


![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)
